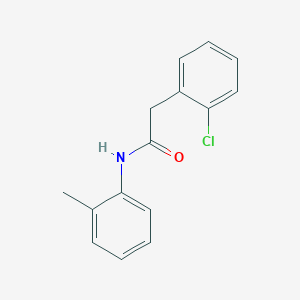
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in various cellular processes.
Mecanismo De Acción
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide acts as a potent inhibitor of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide, a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and growth of neurons. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a critical role in the pathogenesis of various diseases, including Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and has been shown to have neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and cancer. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it could be studied for its potential use in the treatment of various cancers. Further studies are needed to determine the long-term effects of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and its potential side effects. Finally, its potential use in combination therapy with other drugs could also be investigated.
Métodos De Síntesis
The synthesis of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-amine to form the desired product. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Additionally, it has been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and pancreatic cancer.
Propiedades
Nombre del producto |
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O3/c1-9-4-5-15-13(6-9)16-14(17)10-2-3-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17) |
Clave InChI |
ITNORDBLOBPAOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Solubilidad |
38.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)









